NH-bis(PEG1-azide)

Vue d'ensemble

Description

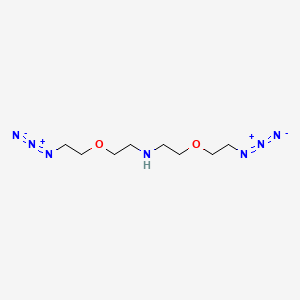

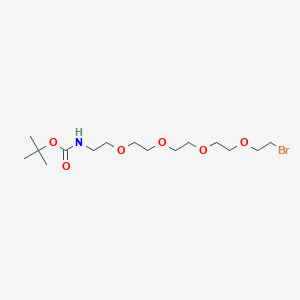

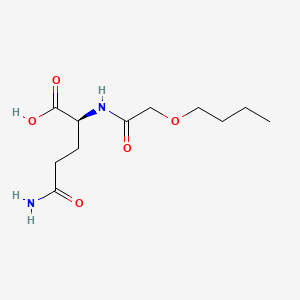

NH-bis(PEG1-azide) is a PEG derivative containing an amino group with two azide groups . The amino group is reactive with carboxylic acids, activated NHS ester, and carbonyls . The azide groups enable PEGylation via Click Chemistry .

Synthesis Analysis

The synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction, which facilitates straightforward NMR-based quantitative end-group analysis . This method was found to be compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa .Molecular Structure Analysis

NH-bis(PEG1-azide) has a molecular weight of 243.3 g/mol . The functional group is Amine/Azide . The molecular formula is C8H17N7O2 .Chemical Reactions Analysis

The amino group in NH-bis(PEG1-azide) is reactive with carboxylic acids, activated NHS ester, and carbonyls . The azide groups enable PEGylation via Click Chemistry . The azidomethyl groups in UiO-66-CH2N3 could be reduced using trimethylphosphine and water via Staudinger reduction to primary benzylic amines .Physical And Chemical Properties Analysis

NH-bis(PEG1-azide) has a molecular weight of 243.3 g/mol . The functional group is Amine/Azide . The molecular formula is C8H17N7O2 . It is stored at -20°C .Applications De Recherche Scientifique

1. Synthesis and Characterization of Photoaddressable Polymers

NH-bis(PEG1-azide) is utilized in the synthesis of photoaddressable linear−dendritic diblock copolymers. These copolymers, comprising poly(ethylene glycol) (PEG) and dendritic aliphatic polyesters, are functionalized with photochromic units. They are synthesized using Huisgen’s 1,3-dipolar cycloaddition, a form of click chemistry, and have applications in the development of materials with unique optical properties (Barrio et al., 2009).

2. Development of Composite Nanosystems for Tumor Imaging and Therapy

NH-bis(PEG1-azide) plays a role in the construction of 2D PEG-ylated composite nanosheets for tumor diagnosis and therapy. These nanosheets serve as platforms for computed tomography and photoacoustic-imaging-guided tumor diagnosis, as well as tumor photothermal therapy (Wang et al., 2015).

3. Bio-orthogonal Coupling in Quantum Dots

NH-bis(PEG1-azide) is used in the synthesis of metal-coordinating ligands for quantum dots (QDs). These ligands have applications in bio-orthogonal coupling techniques, allowing for the quantification of ligand density on QD surfaces. This is crucial for the development of QDs as carriers in in vivo imaging and delivery (Zhan et al., 2016).

4. "Click" Conjugation for Diverse Ligands

NH-bis(PEG1-azide) is integral in synthesizing azido-terminated heterobifunctional PEG derivatives. These derivatives are designed for conjugating various ligands through the 1,3-dipolar cycloaddition reaction, a form of click chemistry, highlighting its potential in diverse bioconjugation applications (Hiki & Kataoka, 2007).

5. Catalysis in the Synthesis of Sulfonyltriazoles

NH-bis(PEG1-azide) contributes to the synthesis of bis-NHC (N-heterocyclic carbene) and mixed NHC/PR3 copper(I) complexes, which are efficient catalysts in the azide–alkyne cycloaddition reaction. This reaction is critical for forming 1,2,3-sulfonyltriazoles under Click conditions, highlighting its importance in organic synthesis and catalysis (Lazreg & Cazin, 2017).

6. Biodegradable Catalyst for Bis-Michael Addition

NH-bis(PEG1-azide), specifically aminopropylated PEG, acts as a biodegradable catalyst in the synthesis of bis-Michael addition products. This catalyst is eco-friendly and can be recycled several times without significant loss of catalytic activity, demonstrating its potential in green chemistry (Khan & Siddiqui, 2014).

Mécanisme D'action

Target of Action

NH-bis(PEG1-azide) is a polyethylene glycol (PEG) derivative that contains an amino group with two azide groups . The primary targets of NH-bis(PEG1-azide) are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls . These targets play a crucial role in various biochemical reactions, including protein synthesis and metabolism.

Mode of Action

NH-bis(PEG1-azide) interacts with its targets through a process known as PEGylation . The amino group of NH-bis(PEG1-azide) is reactive with carboxylic acids and activated NHS esters, forming covalent bonds . The azide groups of NH-bis(PEG1-azide) enable this PEGylation process via Click Chemistry .

Biochemical Pathways

The PEGylation process facilitated by NH-bis(PEG1-azide) affects various biochemical pathways. By attaching to proteins or other molecules, PEGylation can alter their properties, such as stability, solubility, and immunogenicity . The exact pathways affected would depend on the specific molecules that NH-bis(PEG1-azide) is used to PEGylate.

Pharmacokinetics

The pharmacokinetic properties of NH-bis(PEG1-azide) are influenced by its PEGylation action. PEGylation can improve the bioavailability of drugs by increasing their solubility, reducing their immunogenicity, and prolonging their circulation time in the body . .

Result of Action

The molecular and cellular effects of NH-bis(PEG1-azide)'s action are primarily related to the changes induced by PEGylation. PEGylation can enhance the stability of target molecules, reduce their degradation, and potentially improve their efficacy . The specific effects would depend on the particular molecules that NH-bis(PEG1-azide) is used to PEGylate.

Action Environment

The action, efficacy, and stability of NH-bis(PEG1-azide) can be influenced by various environmental factors. For instance, the pH and temperature can affect the reactivity of the amino and azide groups . Moreover, the presence of other reactive species can potentially interfere with the PEGylation process.

Safety and Hazards

NH-bis(PEG1-azide) is not classified as a hazard . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

Orientations Futures

NH-bis(PEG1-azide) is a PEG derivative that is used in drug delivery . It is a PEG linker containing an amino group with two azide groups . The amino group is reactive with carboxylic acids, activated NHS ester, and carbonyls . The azide groups enable PEGylation via Click Chemistry . This makes it a promising compound for future research and applications in the field of drug delivery.

Analyse Biochimique

Biochemical Properties

NH-bis(PEG1-azide) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The amino group in NH-bis(PEG1-azide) is reactive with carboxylic acids, activated NHS ester, carbonyls . The azide groups enable PEGylation via Click Chemistry .

Cellular Effects

This ability has broad application prospects in the field of chemical synthesis .

Molecular Mechanism

NH-bis(PEG1-azide) exerts its effects at the molecular level through its unique azide group and remarkable performance . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .

Propriétés

IUPAC Name |

2-(2-azidoethoxy)-N-[2-(2-azidoethoxy)ethyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N7O2/c9-14-12-3-7-16-5-1-11-2-6-17-8-4-13-15-10/h11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMWPZQWEUFICE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN=[N+]=[N-])NCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol](/img/structure/B609491.png)